

An In-depth Technical Guide to alpha-d-Threofuranose

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Compound of Interest

Compound Name: *alpha-d-Threofuranose*

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This guide provides a comprehensive overview of **alpha-d-Threofuranose**, a critical synthetic monosaccharide in the field of xenonucleic acids. It covers its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Threose Nucleic Acid (TNA).

Chemical Identity

IUPAC Name: (2S,3S,4R)-oxolane-2,3,4-triol[1]

Synonyms:

- **alpha-d-threofuranose**[1]
- (2S,3S,4R)-Tetrahydro-2,3,4-furantriol[1]
- 80877-72-1 (CAS Number)[1]
- 6F35O725B6 (UNII)[1]
- 2,3,4-Furantriol, tetrahydro-, (2S,3S,4R)-[1]

Physicochemical Properties

A summary of the key quantitative data for **alpha-d-Threofuranose** is presented in the table below. This information is crucial for its application in chemical synthesis and biophysical studies.

Property	Value	Source
Molecular Formula	C4H8O4	[1] [2]
Molecular Weight	120.10 g/mol	[1] [2]
Exact Mass	120.04225873 Da	[2]
XLogP3-AA	-1.9	[2]
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	PubChem
Complexity	84.1	[2]
Topological Polar Surface Area	69.9 Å ²	[2]
Formal Charge	0	PubChem
CAS Number	80877-72-1	[1]
PubChem CID	10219421	

Experimental Protocols: Synthesis of Threose Nucleic Acid (TNA)

alpha-d-Threofuranose is a fundamental building block for the synthesis of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA. The following outlines the key stages in the synthesis of TNA, starting from the preparation of the threofuranosyl sugar.

Synthesis of Protected α -L-Threofuranosyl Sugar

The synthesis of the protected threofuranosyl sugar is a crucial initial step and typically commences from a readily available chiral precursor.

- Starting Material: L-Ascorbic acid (Vitamin C) is commonly used as the starting material.[3][4]
- Key Transformations: The synthesis involves a multi-step process to convert L-ascorbic acid into a protected form of the threofuranosyl sugar. This protected sugar is then suitable for the subsequent glycosylation reaction.[3][4] A detailed, scalable synthesis protocol has been reported, involving 10 chemical transformations with three crystallization steps and a single chromatographic purification, resulting in an overall yield of 16-23% depending on the specific nucleoside.

Glycosylation to Form Threofuranosyl Nucleosides

The protected threofuranosyl sugar is then coupled with a nucleobase to form the corresponding nucleoside.

- Reaction: The Vorbrüggen-Hilbert-Johnson glycosylation is a standard method employed for this step.[3][4] This reaction forms the N-glycosidic bond between the anomeric carbon of the sugar and the nitrogen atom of the nucleobase (adenine, guanine, cytosine, or thymine).

Conversion to Phosphoramidite Monomers

The resulting threofuranosyl nucleosides are converted into phosphoramidite monomers, which are the activated building blocks for solid-phase oligonucleotide synthesis.

- Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group.[3][4]
- Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety.[5]

Solid-Phase Synthesis of TNA Oligonucleotides

The TNA phosphoramidite monomers are used in a standard DNA synthesizer to assemble TNA oligonucleotides of a desired sequence.

- Method: The synthesis is carried out on a solid support, typically controlled pore glass (CPG).[5]

- Cycle: The synthesis cycle involves four key steps: detritylation (removal of the DMTr group), coupling (addition of the next phosphoramidite monomer), capping (to block unreacted hydroxyl groups), and oxidation (to stabilize the newly formed phosphite triester linkage to a phosphate triester).[5]

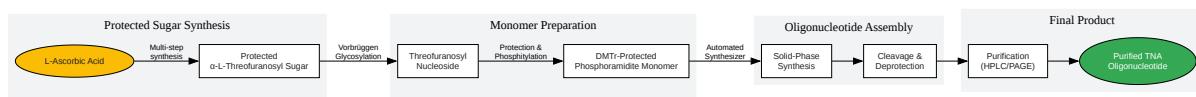
Deprotection and Purification

Following the completion of the solid-phase synthesis, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

- Cleavage and Deprotection: This is typically achieved by treatment with a specific chemical reagent, such as ammonia.
- Purification: The final TNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[5]

Experimental Workflow Visualization

As **alpha-d-Threofuranose** is primarily utilized in the synthetic pathway of TNA and is not known to be involved in natural biological signaling pathways, the following diagram illustrates the experimental workflow for the synthesis of TNA oligonucleotides.



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Caption: Workflow for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.

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